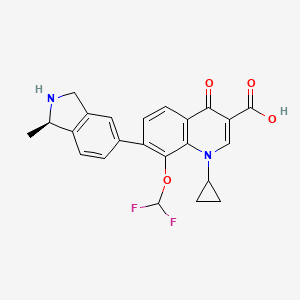
地衣酸
科学研究应用
作用机制
地衣酸的作用机制涉及其抗氧化特性。 它通过清除活性氧 (ROS) 和抑制脂质过氧化来发挥作用 . 该化合物的分子靶点包括参与氧化应激途径的各种酶,如超氧化物歧化酶 (SOD) 和过氧化氢酶 . 通过调节这些途径,地衣酸有助于保护细胞免受氧化损伤。
生化分析
Biochemical Properties
Lecanoric acid plays a crucial role in various biochemical reactions, primarily due to its antioxidant activity. It interacts with reactive oxygen species (ROS) and neutralizes them, thereby preventing oxidative damage to cells . The compound has been shown to inhibit histidine decarboxylase, an enzyme involved in the production of histamine . This inhibition is competitive with histidine and non-competitive with pyridoxal phosphate . Additionally, lecanoric acid does not inhibit aromatic amino acid decarboxylase, highlighting its specificity .
Cellular Effects
Lecanoric acid exerts several effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s antioxidant properties help in reducing oxidative stress, which in turn affects cell signaling pathways such as the MAPK and NF-κB pathways . Lecanoric acid also modulates gene expression by upregulating antioxidant response elements and downregulating pro-inflammatory genes . Furthermore, it impacts cellular metabolism by enhancing the activity of antioxidant enzymes like superoxide dismutase and catalase .
Molecular Mechanism
At the molecular level, lecanoric acid exerts its effects through several mechanisms. It binds to and neutralizes ROS, thereby preventing oxidative damage to biomolecules such as DNA, proteins, and lipids . The compound also inhibits histidine decarboxylase by binding to its active site, which prevents the conversion of histidine to histamine . Additionally, lecanoric acid can modulate gene expression by interacting with transcription factors and influencing their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of lecanoric acid have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its antioxidant activity can decrease upon prolonged exposure to light and air . Studies have shown that lecanoric acid can maintain its antioxidant properties for several weeks when stored in the dark at low temperatures . Long-term exposure to lecanoric acid has been associated with sustained upregulation of antioxidant enzymes and prolonged reduction in oxidative stress .
Dosage Effects in Animal Models
The effects of lecanoric acid vary with different dosages in animal models. At low doses, the compound exhibits significant antioxidant and anti-inflammatory effects without any noticeable toxicity . At higher doses, lecanoric acid can cause adverse effects such as gastrointestinal discomfort and liver toxicity . The threshold for these toxic effects varies among different animal models, but it is generally observed at doses exceeding 50 mg/kg .
Metabolic Pathways
Lecanoric acid is involved in several metabolic pathways, primarily those related to its antioxidant activity. It interacts with enzymes such as superoxide dismutase, catalase, and glutathione peroxidase, enhancing their activity and thereby reducing oxidative stress . The compound also affects metabolic flux by modulating the levels of metabolites involved in the oxidative stress response . Additionally, lecanoric acid is metabolized through the acetate-polymalonate pathway, which is common among lichen-derived compounds .
Transport and Distribution
Within cells and tissues, lecanoric acid is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . The compound tends to accumulate in tissues with high oxidative stress, such as the liver and brain . This selective accumulation enhances its antioxidant effects in these tissues .
Subcellular Localization
Lecanoric acid is localized in several subcellular compartments, including the cytoplasm, mitochondria, and nucleus . Its activity and function are influenced by its localization, as it can directly interact with ROS and antioxidant enzymes in these compartments . The compound’s localization is directed by specific targeting signals and post-translational modifications that facilitate its transport to these organelles .
准备方法
地衣酸可以使用甲醇和丙酮等溶剂从地衣中提取 . 提取过程包括研磨地衣材料,然后进行溶剂提取。 然后使用薄层色谱 (TLC) 和高效液相色谱 (HPLC) 等技术对提取物进行纯化
化学反应分析
地衣酸会发生各种化学反应,包括氧化和还原。 它已被证明具有强大的抗氧化特性,这归因于其清除自由基和抑制脂质过氧化的能力 . 这些反应中常用的试剂包括用于提取的甲醇和丙酮,以及用于纯化的各种色谱技术 . 这些反应形成的主要产物通常是其他抗氧化剂化合物。
相似化合物的比较
地衣酸类似于其他地衣来源的化合物,如地衣酚酸、地衣酸和脐带酸 . 这些化合物具有相似的抗氧化特性,并且也由地衣产生 . 地衣酸在其强大的抗氧化活性及其抑制脂质过氧化的能力方面是独特的 . 这使其成为研究和潜在治疗应用的宝贵化合物。
属性
IUPAC Name |
4-(2,4-dihydroxy-6-methylbenzoyl)oxy-2-hydroxy-6-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O7/c1-7-3-9(17)5-11(18)14(7)16(22)23-10-4-8(2)13(15(20)21)12(19)6-10/h3-6,17-19H,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEMSJKZDHNSSEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)OC2=CC(=C(C(=C2)C)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60197384 | |
| Record name | Lecanoric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60197384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
480-56-8 | |
| Record name | Lecanoric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=480-56-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lecanoric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480568 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lecanoric acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249981 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Lecanoric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60197384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LECANORIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D0M65TKS0F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does lecanoric acid exert its antifungal effects?
A1: While the precise mechanism remains under investigation, research suggests that lecanoric acid exhibits fungicidal action. [] One study demonstrated its efficacy against tea fungal pathogens, including Cercospora theae, Glomerella cingulata, and Phomopsis theae, surpassing the inhibitory effects of some commercial fungicides. [] Further research is needed to fully elucidate the specific molecular targets and pathways involved.
Q2: Does lecanoric acid impact human cells?
A2: Research suggests that lecanoric acid and its derivatives, orsellinates, can inhibit the growth of various cancer cell lines in vitro, including larynx (Hep2), breast (MCF-7), lung (786-0), and melanoma (B16-F10) cells. [, ] Notably, n-butyl orsellinate demonstrated greater potency against B16-F10 cells than the commonly used chemotherapeutic agent cisplatin. [] It's important to note that these findings are from in vitro studies, and further research, particularly in vivo and clinical settings, is crucial to determine the therapeutic potential and safety of lecanoric acid and its derivatives in humans.
Q3: What is the molecular formula and weight of lecanoric acid?
A3: The molecular formula of lecanoric acid is C16H14O7, and its molecular weight is 302.28 g/mol. []
Q4: What spectroscopic techniques are commonly used to characterize lecanoric acid?
A4: Lecanoric acid can be characterized using various spectroscopic methods including:
- Infrared (IR) spectroscopy: Provides information about functional groups present in the molecule. []
- Ultraviolet-visible (UV Vis) spectroscopy: Offers insights into the electronic transitions within the molecule and helps determine its absorption characteristics. [, ]
- Nuclear magnetic resonance (NMR) spectroscopy: A powerful technique for determining the structure and connectivity of atoms within the molecule. [, , ]
Q5: Is there information available regarding the material compatibility and stability of lecanoric acid under various conditions?
A5: The provided research papers primarily focus on the biological activities and chemical characterization of lecanoric acid. There is limited information available on its material compatibility and stability under different conditions. Further investigation is necessary to understand its behavior in various environments and its suitability for specific applications.
Q6: Does lecanoric acid exhibit any known catalytic properties?
A6: The provided research papers do not describe any catalytic properties associated with lecanoric acid. Its primary applications explored in the literature revolve around its biological activities, particularly its antifungal, antiproliferative, and antioxidant potential.
Q7: How do structural modifications of lecanoric acid impact its biological activity?
A8: Modifying the structure of lecanoric acid, particularly by forming orsellinic esters, can significantly alter its biological activity. [, , ]
- Antitumor activity: Studies revealed that chain elongation of orsellinates (from methyl to n-butyl) enhanced their cytotoxic activity against cancer cell lines, likely due to increased lipophilicity. [, ]
- Antifungal activity: While lecanoric acid itself exhibits antifungal properties, some of its orsellinate derivatives, particularly those with longer alkyl chains, demonstrated enhanced antifungal effects. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S)-2-amino-5-[[2-hydroxy-2-(4-hydroxyphenyl)ethyl]amino]-5-oxopentanoic acid](/img/structure/B1674605.png)
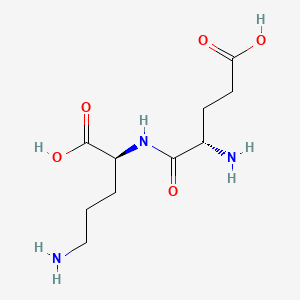


![2-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid](/img/structure/B1674611.png)
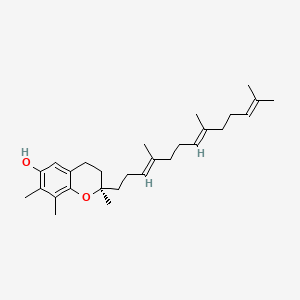

![(E,6R)-6-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B1674617.png)
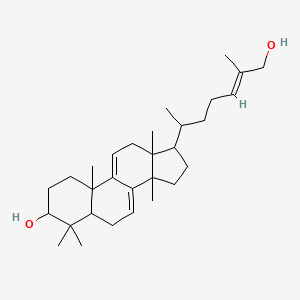

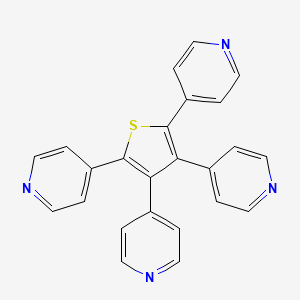
![(1S,3Z,5R,7R)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-6,6-dimethyl-5,7-bis(3-methylbut-2-enyl)-1-[(2S)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]bicyclo[3.3.1]nonane-2,4,9-trione](/img/structure/B1674626.png)

